

8-Methylnonanal: A Technical Guide to its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: 8-Methylnonanal

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **8-Methylnonanal**, a branched-chain aldehyde notable for its presence in natural sources and its application as a flavor and fragrance compound. This guide details its chemical structure, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and a summary of its known biological context.

Chemical Structure and Identifiers

8-Methylnonanal is a ten-carbon aliphatic aldehyde with a methyl group at the C8 position. Its structure is characterized by a nine-carbon chain (nonanal) with the aldehyde functional group at one terminus and an isopropyl group at the other end.

Key Identifiers:

- IUPAC Name: **8-Methylnonanal**
- Other Names: Isodecaldehyde; 8-methylnonan-1-al[1]
- CAS Number: 3085-26-5[1]
- Molecular Formula: C₁₀H₂₀O[1][2][3][4][5][6]
- SMILES: CC(C)CCCCCCC=O[2][7][8]

- InChI:InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3[2][3][4][5][9]
- InChIKey:WDMOXLRWVGEXJV-UHFFFAOYSA-N[1][2][3][4][5][9]

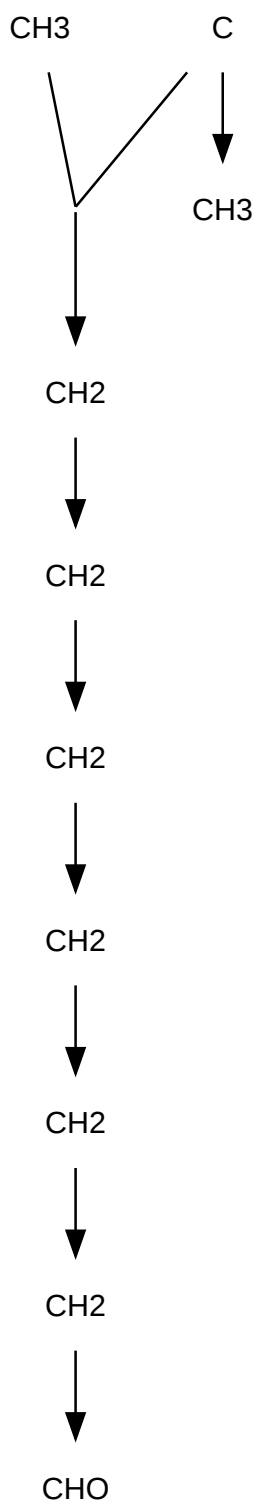


Figure 1: Chemical Structure of 8-Methylnonanal

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Figure 1: Chemical Structure of **8-Methylnonanal**

Physicochemical Properties

The physical and chemical properties of **8-Methylnonanal** are summarized in the table below. These properties are critical for its handling, application in various formulations, and for analytical method development.

Property	Value	Reference(s)
Molecular Weight	156.27 g/mol	[2][6][9]
Appearance	Colorless liquid	[1]
Odor	Powerful, sweet, fruity	[1]
Boiling Point	197 °C (470.15 K)	[1]
476.42 K (Calculated)	[8][9]	
Melting/Freezing Point	-80 °C (193.15 K) (for mixed isomers)	[1]
229.46 K (Calculated)	[8]	
Density	0.816 ± 0.06 g/cm ³ (Predicted)	[1]
Vapor Pressure	1.55 mm Hg	[1]
Flash Point	185 °F (85 °C)	[1]
Refractive Index	1.4257 @ 20 °C/D	[1]
Water Solubility	log ₁₀ WS: -3.05 (insoluble)	[8][9]
Octanol/Water Partition	logP: 3.182	[8][9]
Enthalpy of Vaporization	44.19 kJ/mol	[8][9]
Enthalpy of Fusion	20.42 kJ/mol	[8][9]
Critical Temperature	648.48 K (Calculated)	[8]
Critical Pressure	2276.24 kPa (Calculated)	[8][9]

Experimental Protocols

Synthesis Pathway: Oxidation of 8-Methylnonan-1-ol

While various synthetic routes exist for aldehydes, a common laboratory-scale method involves the controlled oxidation of the corresponding primary alcohol, 8-methylnonan-1-ol. Reagents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Methodology:

- **Setup:** A dry, round-bottom flask is equipped with a magnetic stir bar and charged with pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) suspended in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- **Substrate Addition:** 8-Methylnonan-1-ol (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirring suspension at room temperature.
- **Reaction:** The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- **Workup:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.
- **Isolation:** The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude **8-Methylnonanal** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

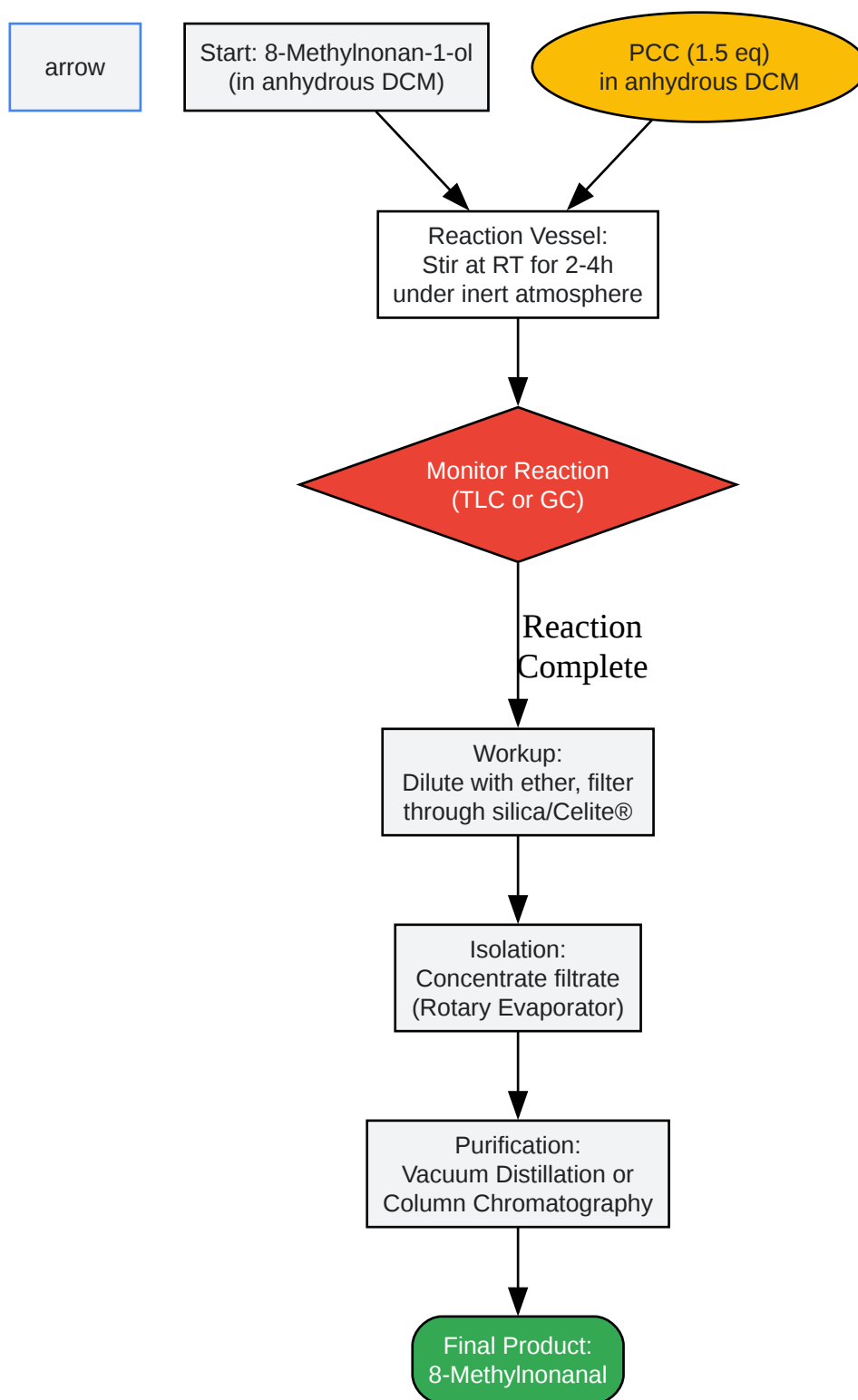


Figure 2: Synthesis Workflow for 8-Methylnonanal

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Figure 2: Synthesis Workflow for 8-Methylnonanal

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis and quantification of volatile compounds like **8-Methylnonanal**. The NIST Chemistry WebBook provides retention index data based on specific GC methodologies.[\[3\]](#)[\[4\]](#)

General Methodology:

- **Sample Preparation:** The sample containing **8-Methylnonanal** is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantitative analysis.
- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.
 - **Non-Polar Column Example:** An Ultra-2 column (50 m x 0.25 mm, 0.32 μm film thickness) can be used.[\[4\]](#)
 - **Polar Column Example:** A TC-WAX column (60 m x 0.25 mm) is also suitable.[\[3\]](#)
- **Temperature Program:** The oven temperature is ramped to facilitate separation. For instance, starting at 40-50°C and ramping at 2-3 K/min to a final temperature of 230-270°C.[\[3\]](#)[\[4\]](#)
- **Detection:** As compounds elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- **Data Analysis:** The retention time is used for qualitative identification, and the peak area is used for quantification. Mass spectrometry provides structural confirmation.

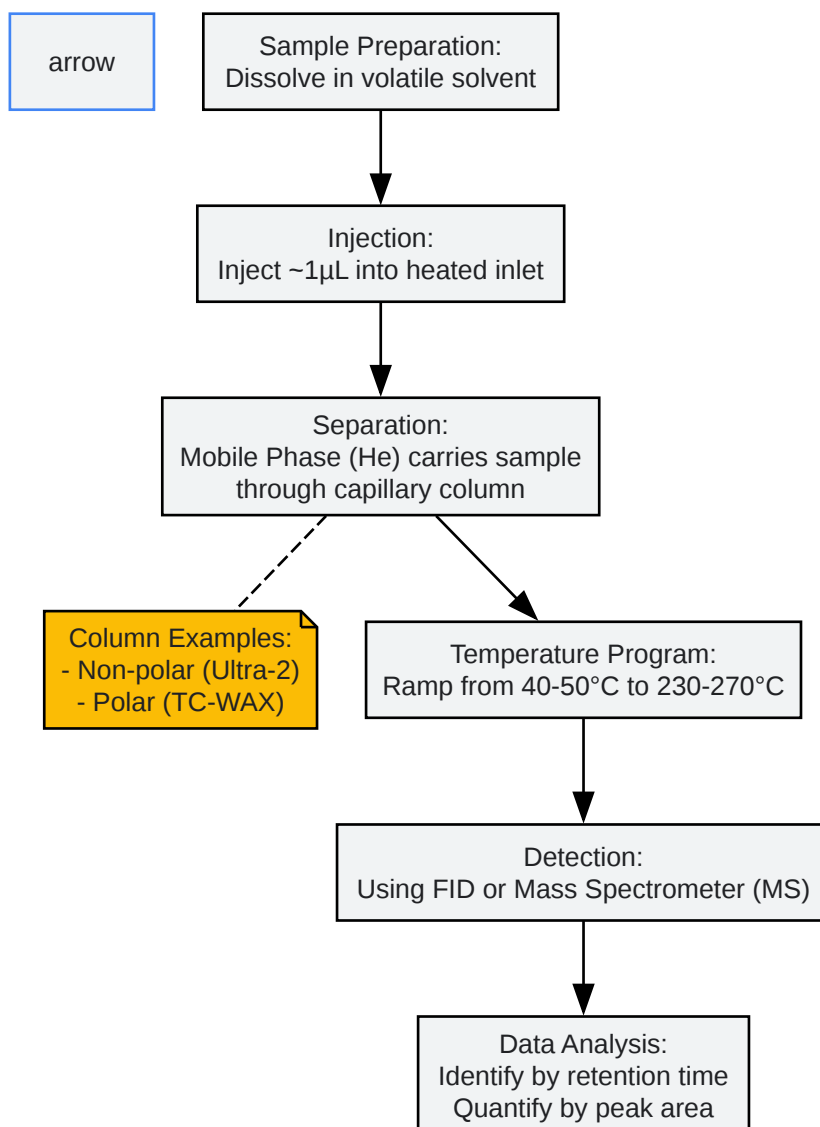


Figure 3: General Workflow for GC Analysis

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